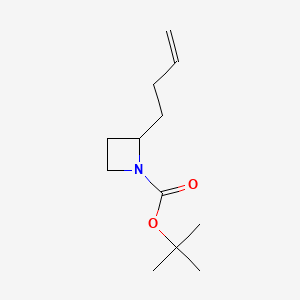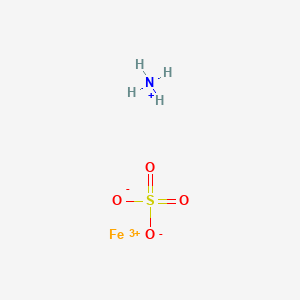![molecular formula C12H19N3O B15360082 4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
4-[(4-Methylpiperazin-1-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylpiperazin-1-yl)methoxy]aniline is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to an aniline moiety and a 4-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperazin-1-yl)methoxy]aniline typically involves the reaction of 4-methylpiperazine with an appropriate methoxyaniline precursor. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylpiperazin-1-yl)methoxy]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 4-[(4-Methylpiperazin-1-yl)methoxy]aniline is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used as a probe or reagent to study various biological processes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential applications in the development of therapeutic agents. Its chemical structure allows for modifications that can enhance its biological activity and specificity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 4-[(4-Methylpiperazin-1-yl)methoxy]aniline exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)phenol
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine
4-(4-Methylpiperazin-1-yl)benzene-1,3-diamine
Uniqueness: 4-[(4-Methylpiperazin-1-yl)methoxy]aniline is unique in its methoxy group placement, which can influence its reactivity and biological activity compared to similar compounds. This structural difference may result in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methoxy]aniline |
InChI |
InChI=1S/C12H19N3O/c1-14-6-8-15(9-7-14)10-16-12-4-2-11(13)3-5-12/h2-5H,6-10,13H2,1H3 |
InChI Key |
JLNSVDWJVCUFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


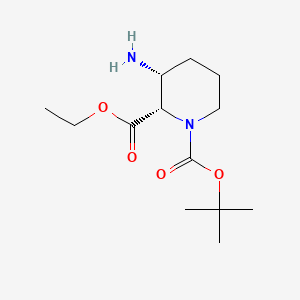
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)


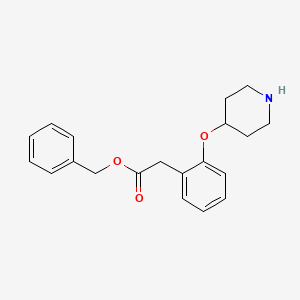
![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
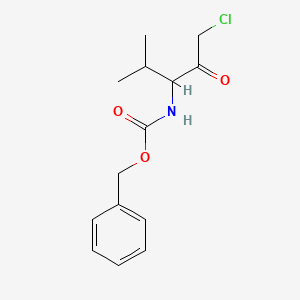
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)


